

# Spectroscopic Data of (+)-Oxanthromicin: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a structured overview of the spectroscopic data for the natural product **(+)-Oxanthromicin**. Due to the limited public accessibility of the primary research articles, this document serves as a comprehensive template outlining the expected data presentation and experimental methodologies based on standard practices in natural product chemistry. The specific spectral data points are pending access to the full text of the original publications.

#### Introduction

**(+)-Oxanthromicin**, also known as antibiotic 16-550, is a dimeric anthrone peroxide first reported in 1984. Its structure was elucidated based on chemical transformations and extensive spectroscopic analysis. The molecule possesses the molecular formula  $C_{36}H_{30}O_{12}$  and a molecular weight of 654.62 g/mol . This guide summarizes the key spectroscopic techniques used for its characterization.

# **Spectroscopic Data Summary**

The following tables are structured to present the comprehensive spectroscopic data for **(+)- Oxanthromicin** as would be found in the primary literature.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for (+)-Oxanthromicin



| Position           | δС (ррт)           | δΗ (ppm, J in Hz)  |
|--------------------|--------------------|--------------------|
| Data Not Available | Data Not Available | Data Not Available |
|                    |                    |                    |

Note: The specific chemical shifts ( $\delta$ ) and coupling constants (J) for the proton ( ${}^{1}$ H) and carbon ( ${}^{13}$ C) nuclei of **(+)-Oxanthromicin** would be listed here. This data is crucial for confirming the connectivity and stereochemistry of the molecule.

# **Mass Spectrometry (MS)**

Table 2: Mass Spectrometry Data for (+)-Oxanthromicin

| Ionization Mode    | Mass-to-Charge<br>Ratio (m/z) | Relative Intensity<br>(%) | Assignment            |
|--------------------|-------------------------------|---------------------------|-----------------------|
| Data Not Available | Data Not Available            | Data Not Available        | [M+H]+, [M+Na]+, etc. |
|                    |                               |                           |                       |

Note: This table would detail the results of mass spectrometric analysis, providing the mass-to-charge ratios of the molecular ion and key fragment ions, which confirm the molecular weight and aspects of the compound's structure.

# Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for (+)-Oxanthromicin

| Wavenumber (cm⁻¹)  | Intensity            | Functional Group Assignment |
|--------------------|----------------------|-----------------------------|
| Data Not Available | Strong, Medium, Weak | O-H, C=O, C=C, C-O, etc.    |
|                    |                      |                             |

Note: The characteristic absorption bands in the infrared spectrum would be presented here, indicating the presence of key functional groups within the **(+)-Oxanthromicin** structure.



# **Ultraviolet-Visible (UV-Vis) Spectroscopy**

Table 4: UV-Vis Spectroscopic Data for (+)-Oxanthromicin

| Solvent            | λmax (nm)          | Absorbance/log(ε)  |
|--------------------|--------------------|--------------------|
| Data Not Available | Data Not Available | Data Not Available |
|                    |                    |                    |

Note: This table would show the maximum absorption wavelengths ( $\lambda$ max) and the corresponding molar absorptivity ( $\epsilon$ ), which are characteristic of the chromophoric system within **(+)-Oxanthromicin**.

# **Experimental Protocols**

Detailed experimental methodologies are critical for the reproduction and verification of scientific findings. The following sections outline the typical procedures for obtaining the spectroscopic data for a natural product like **(+)-Oxanthromicin**.

#### **NMR Spectroscopy**

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 or 500 MHz for <sup>1</sup>H NMR). The sample is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or MeOD), and chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). Standard experiments include <sup>1</sup>H NMR, <sup>13</sup>C NMR, and often two-dimensional techniques like COSY, HSQC, and HMBC to establish connectivities.

#### **Mass Spectrometry**

Mass spectra are commonly acquired using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument. This allows for accurate mass measurements to determine the elemental composition.

## **Infrared Spectroscopy**



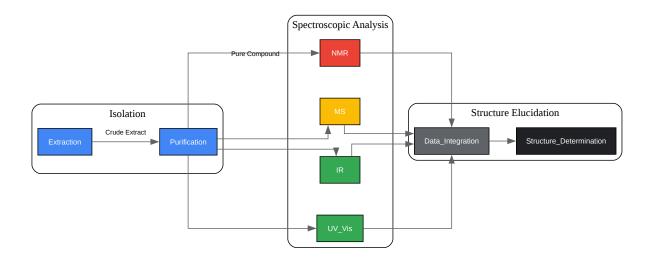
IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film, a KBr pellet, or dissolved in a suitable solvent. The spectrum provides information about the vibrational modes of the molecule's functional groups.

### **UV-Vis Spectroscopy**

UV-Vis spectra are obtained using a spectrophotometer. The sample is dissolved in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile), and the absorbance is measured over a range of wavelengths, typically from 200 to 800 nm.

# **Experimental Workflow**

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **(+)-Oxanthromicin**.



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Caption: Experimental workflow for the isolation and spectroscopic characterization of **(+)**-**Oxanthromicin**.

#### Conclusion

While the precise spectroscopic data for **(+)-Oxanthromicin** remains within the confines of its original publications, this guide provides a comprehensive framework for what researchers and professionals in drug development can expect. The structured presentation of NMR, MS, IR, and UV-Vis data, coupled with detailed experimental protocols, is fundamental to the rigorous scientific investigation of natural products. Access to the foundational papers by Patel et al. and Wright et al. is necessary to populate the data tables and provide the specific experimental details for this important molecule.

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